2,6-Dibromonicotinonitrile
Overview
Description
2,6-Dibromonicotinonitrile is a chemical compound with the molecular formula C6H2Br2N2 and a molecular weight of 261.9 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromonicotinonitrile can be synthesized through various methods. One common approach involves the bromination of nicotinonitrile. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the 2 and 6 positions of the nicotinonitrile ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution of the bromine atoms.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or amines substituted at the 2 and 6 positions.
Coupling Products: The major products of Suzuki-Miyaura coupling are biaryl compounds with various functional groups attached to the pyridine ring.
Scientific Research Applications
2,6-Dibromonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromonicotinonitrile and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes or receptors involved in disease pathways. The bromine atoms in the compound can enhance its binding affinity to these targets, leading to the desired biological effects .
Comparison with Similar Compounds
- 2,5-Dibromonicotinonitrile
- 2,6-Dibromo-4-methylpyridine
- 2,6-Dibromo-3-nitropyridine
- 2,6-Dibromopyridine
Comparison: 2,6-Dibromonicotinonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic and biological contexts. For example, its bromine atoms at the 2 and 6 positions provide unique steric and electronic properties that can be exploited in various chemical reactions and biological assays .
Properties
IUPAC Name |
2,6-dibromopyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOWSKDSKOEEON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53367-52-5 | |
Record name | 2,6-dibromopyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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